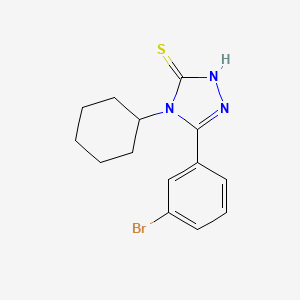![molecular formula C13H13Cl2NO2 B5732181 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCM is a morpholine derivative that has been synthesized through various methods.
作用机制
The mechanism of action of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit cytotoxicity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. This compound has been shown to induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of this compound are not fully understood.
实验室实验的优点和局限性
One of the main advantages of using 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine in lab experiments is its potential as an antitumor agent. This compound has been shown to exhibit cytotoxicity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit toxicity in some animal models.
未来方向
There are several future directions for the study of 4-[3-(2,6-dichlorophenyl)acryloyl]morpholine. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of the mechanism of action of this compound. Further studies are also needed to determine the exact biochemical and physiological effects of this compound. Additionally, more studies are needed to determine the potential toxicity of this compound in animal models. Finally, future studies should focus on the potential use of this compound as a fluorescent probe for the detection of metal ions.
Conclusion
In conclusion, this compound, also known as this compound, is a chemical compound that has potential applications in various fields. This compound has been synthesized through various methods and has been extensively studied for its potential use as an antitumor agent, as well as its potential as a fluorescent probe for the detection of metal ions. Although the exact mechanism of action of this compound is not fully understood, it has been shown to exhibit cytotoxicity in various cancer cell lines and inhibit the growth of bacteria and fungi. However, further studies are needed to determine the exact biochemical and physiological effects of this compound, as well as its potential toxicity in animal models.
合成方法
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine can be synthesized through various methods. One of the most common methods is the reaction of 2,6-dichlorobenzoyl chloride with morpholine in the presence of a base. This reaction results in the formation of this compound. The purity of this compound can be increased through recrystallization.
科学研究应用
4-[3-(2,6-dichlorophenyl)acryloyl]morpholine has been extensively studied for its potential applications in various fields. One of the main applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c14-11-2-1-3-12(15)10(11)4-5-13(17)16-6-8-18-9-7-16/h1-5H,6-9H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCFGTSETGWADZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196624 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)

![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)

![2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)
![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)

![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)
